UT-B-IN-1
Overview
Description
Compound 1a, identified by the PubMed ID 23597791, is a synthetic organic molecule known for its role as a small molecule inhibitor of the human urea transport protein, UTB (SLC14A1). This compound has garnered attention due to its potential as a novel diuretic agent .
Scientific Research Applications
Compound 1a has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of urea transport inhibition and diuretic mechanisms.
Biology: Investigated for its effects on cellular transport processes and its potential therapeutic applications.
Medicine: Explored as a potential diuretic agent for the treatment of conditions like hypertension and edema.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Target of Action
The primary target of CHEMBL1394231 is the human urea transport protein, UTB (SLC14A1) . This protein plays a crucial role in the regulation of urea concentration and water balance in the body .
Mode of Action
CHEMBL1394231 acts as a small molecule inhibitor of UTB . By inhibiting this protein, the compound can disrupt the normal function of urea transport, potentially leading to diuretic effects .
Pharmacokinetics
Pharmacokinetic evaluations and modeling are crucial tools in understanding these properties . These methods can help correlate in vitro drug dissolution kinetics with their in vivo release and absorption kinetics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other molecules can impact the compound’s stability and its interaction with its target. Additionally, the individual’s genetic background and overall health status can also influence the compound’s efficacy and potential side effects.
Future Directions
The compound has shown potential in decreasing maximum urinary concentration and increasing urination volume . Despite its short half-life in in vitro rat hepatic microsomes stability tests, an average inhibitor concentration can be reached in mice even 6 h after a single dose . These findings suggest potential future directions for research and therapeutic applications.
Preparation Methods
The synthetic routes and reaction conditions for compound 1a are detailed in various chemical literature. Typically, the synthesis involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The industrial production methods for compound 1a are optimized to ensure high yield and purity, often involving large-scale reactions under controlled conditions .
Chemical Reactions Analysis
Compound 1a undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Compound 1a is unique in its specific inhibition of the UTB protein. Similar compounds include other small molecule inhibitors of urea transport proteins, such as:
Compound 8ay: Another inhibitor of urea transport with a different chemical structure and potency.
Benzotriazole derivatives: Known for their versatile reactivity and potential as urea transport inhibitors.
These compounds share some similarities in their mechanisms of action but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S3/c1-2-13-5-7-15(8-6-13)30(26,27)20-19-22-18(21-12-14-4-3-10-28-14)17-16(9-11-29-17)25(19)24-23-20/h3-11H,2,12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFZCWXRMHSLTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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